molecular formula C14H14N6OS B2988337 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034404-48-1

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2988337
CAS No.: 2034404-48-1
M. Wt: 314.37
InChI Key: LEHWQIKICFTLHE-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound featuring multiple heterocyclic structures, including a triazole and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole and thiadiazole structures. One common approach is to first synthesize the 1,2,3-triazole ring through a [3+2] cycloaddition reaction, often using azides and alkynes in the presence of a copper(I) catalyst. The thiadiazole ring can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

  • Medicinal Chemistry: : It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

  • Material Science: : Its unique properties could be useful in the design of new materials with specific electronic or mechanical properties.

  • Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in various biochemical pathways. The compound might interact with these targets through binding interactions, leading to modulation of their activity.

Comparison with Similar Compounds

This compound can be compared to other triazole and thiadiazole derivatives, which also have diverse biological and chemical properties. Similar compounds include:

  • 1,2,3-Triazole derivatives: : Often used in drug discovery due to their ability to bind to biological targets.

  • Thiadiazole derivatives: : Known for their antimicrobial and anticancer properties.

The uniqueness of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Properties

IUPAC Name

4-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-10-13(22-19-18-10)14(21)17-12(9-20-15-7-8-16-20)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHWQIKICFTLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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